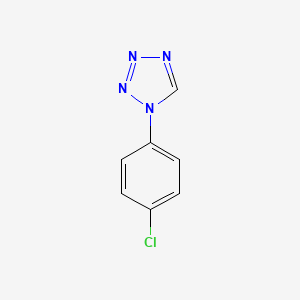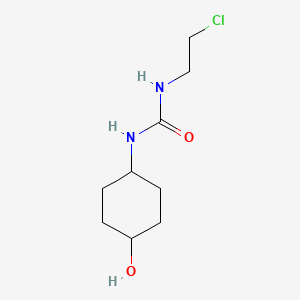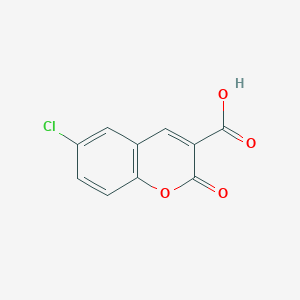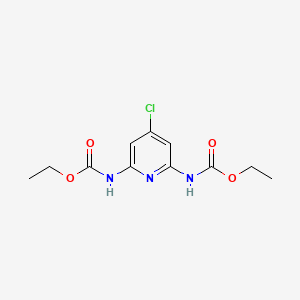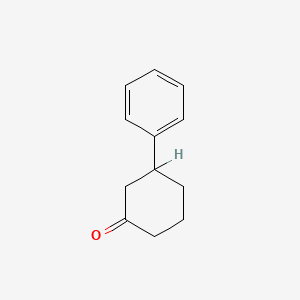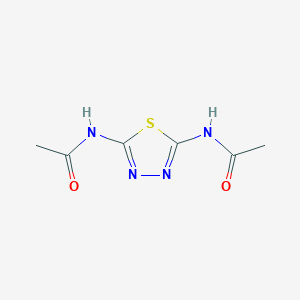![molecular formula C11H10N4 B1347671 7-Methyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine CAS No. 351357-44-3](/img/structure/B1347671.png)
7-Methyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“7-Methyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine” is a chemical compound with the molecular formula C11H10N4 and a molecular weight of 198.22 . It is used for research purposes .
Synthesis Analysis
The synthesis of pyrazolo[3,4-b]pyridine derivatives, which are structurally similar to the compound , has been reported in the literature . These compounds were synthesized based on scaffold hopping and computer-aided drug design . Another method involves the condensation and hydrolysis followed by cyclization to yield pyrazoloquinolines .
Molecular Structure Analysis
The molecular structure of “7-Methyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine” consists of a pyrazole and a quinoline fragment . The parent structure can be modified with a number of substituents that have a great influence on the physical, photophysical, and biological properties .
Chemical Reactions Analysis
The chemical reactions involving “7-Methyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine” and similar compounds are complex and involve several steps. For instance, the synthesis of pyrazolo[3,4-b]pyridine derivatives involves a sequential opening/closing cascade reaction .
Physical And Chemical Properties Analysis
The molecular weight of “7-Methyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine” is 198.22, and its molecular formula is C11H10N4 .
Applications De Recherche Scientifique
Synthesis of Derivatives
The compound “7-Methyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine” can be used as a starting material for the synthesis of various derivatives. Research is ongoing to understand the reaction mechanisms and improve yields for creating modified derivatives .
Synthetic Strategies
Comprehensive data from 2017 to 2021 has been summarized regarding synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives, which are structurally similar to your compound of interest. These methods are systematized according to the method to assemble the pyrazolopyridine system .
Photophysical Properties
Studies have been conducted on the synthesis and photophysical properties of 1H-pyrazolo-[3,4-b]quinolines, indicating potential applications in materials science for their unique light-absorbing or emitting properties .
Biomedical Applications
Over 300,000 1H-pyrazolo[3,4-b]pyridines have been described with potential biomedical applications. These compounds present two possible tautomeric forms: the 1H- and 2H-isomers, which may influence their interaction with biological targets .
Research on Synthesis and Properties
There has been over a century of research on the synthesis and biological properties of 1H-pyrazolo[3,4-b]quinolines. This research includes studies published between 1911–2021, indicating a long history of scientific interest in these compounds .
Mécanisme D'action
While the specific mechanism of action for “7-Methyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine” is not mentioned in the retrieved papers, similar compounds have been evaluated for their activities to inhibit Tropomyosin receptor kinases (TRKs) . TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can cause cancer .
Orientations Futures
The future directions for “7-Methyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine” and similar compounds could involve further exploration of their potential as TRK inhibitors . Additionally, the development of novel Hsp90 inhibitors that offer selective suppression of Hsp90 isoforms or specific disruption of Hsp90-co-chaperone protein-protein interactions are expected to show satisfactory efficacy and safety profiles .
Propriétés
IUPAC Name |
7-methyl-2H-pyrazolo[3,4-b]quinolin-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4/c1-6-2-3-7-5-8-10(12)14-15-11(8)13-9(7)4-6/h2-5H,1H3,(H3,12,13,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCBBODGTIZUGKH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC3=NNC(=C3C=C2C=C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

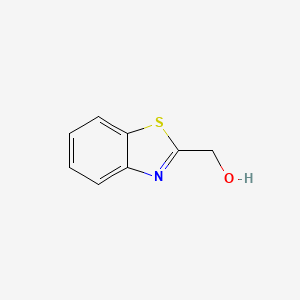
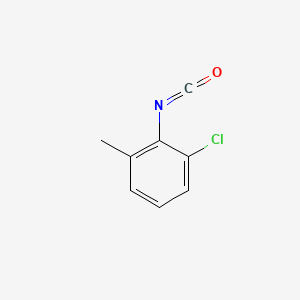

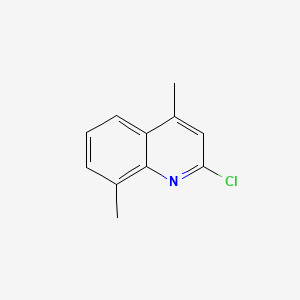
![Diethyl{[(2,4-dichlorophenyl)amino]methylene}malonate](/img/structure/B1347594.png)

![2-[(4-Methoxy-phenylamino)-methyl]-phenol](/img/structure/B1347597.png)
